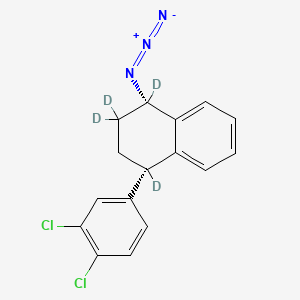

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 (hereafter referred to as cis-AZN-d4) is a novel compound with potential applications in many areas of scientific research. It is a synthetic compound whose structure is based on a naphthalene core with an azido group and two chlorines attached. This compound has been studied for its potential in drug synthesis, as a fluorescent probe, and as a photo-switchable compound.

Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Behavior

Research into similar compounds, such as polychlorinated naphthalenes (PCNs), has been focused on understanding their degradation in the environment, their sources, and potential exposure risks. For instance, PCNs, which share the naphthalene core with the compound , are studied for their persistence and bioaccumulation in environmental matrices. These studies are crucial for informing environmental risk assessments and developing strategies for mitigating pollution and exposure risks. The degradation pathways, environmental fate, and mechanisms of action of such compounds are of particular interest for assessing their environmental impact and for the development of remediation technologies (Domingo, 2004), (Liu, Cai, & Zheng, 2014).

Analytical and Detection Methods

The development of analytical methods for detecting and quantifying similar compounds in various matrices is another area of research. Accurate detection and quantification are essential for environmental monitoring, forensic analysis, and the study of the compound's pharmacokinetics and dynamics in biological systems. Studies in this area aim to improve the sensitivity, specificity, and efficiency of analytical techniques, which can be applied to a wide range of compounds including naphthalene derivatives and azido-functionalized chemicals (Agunbiade, Adeniji, Okoh, & Okoh, 2020).

Medicinal Chemistry and Drug Development

Naphthalimide derivatives, similar in structural motif to the compound of interest, have been extensively studied for their diverse biological activities. These compounds are recognized for their potential in developing new therapeutics due to their ability to interact with various biological targets. The research encompasses exploring anticancer, antibacterial, antifungal, and antiviral properties, among others. This line of research is instrumental in the rational design of new drugs and in understanding the molecular basis of their action (Gong, Addla, Lv, & Zhou, 2016).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a product for proteomics research , suggesting it may interact with proteins to exert its effects.

Mode of Action

Given its use in proteomics research , it may interact with proteins in a specific manner, potentially altering their function or expression

Biochemical Pathways

As a proteomics research tool , it may influence a variety of pathways depending on the proteins it interacts with

Pharmacokinetics

The compound is soluble in dichloromethane , which may influence its absorption and distribution. More comprehensive pharmacokinetic studies are needed to fully understand the compound’s bioavailability and other ADME properties.

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific proteins it interacts with and the cellular context

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness. For instance, the compound is recommended to be stored at -20° C , suggesting that it may be sensitive to temperature

Eigenschaften

IUPAC Name |

(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFWGVELNPVDR-RWUQOIEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)